7H-Benz[de]anthracen-7-one, 4-methyl-
Description
4-Methyl-7H-benz[de]anthracen-7-one (CAS 6409-46-7) is a methyl-substituted derivative of the polycyclic aromatic ketone benzanthrone. Its molecular formula is C₁₈H₁₂O, with a molecular weight of 244.287 g/mol . Key physicochemical properties include a LogP of 4.36 (indicating high hydrophobicity), a boiling point of 459°C, and a density of 1.251 g/cm³ . This compound is structurally related to benzanthrone (7H-benz[de]anthracen-7-one), a well-studied dye intermediate and environmental pollutant. The methyl group at the 4-position modifies its electronic, photophysical, and chemical reactivity compared to the parent compound and other derivatives.
Properties
CAS No. |
6409-46-7 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
4-methylbenzo[a]phenalen-7-one |
InChI |
InChI=1S/C18H12O/c1-11-9-10-16-17-12(11)7-4-8-14(17)13-5-2-3-6-15(13)18(16)19/h2-10H,1H3 |
InChI Key |
XYHDOOKVEKKVFS-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C(=O)C4=CC=CC=C43 |
Canonical SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C(=O)C4=CC=CC=C43 |
Other CAS No. |
6409-46-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Parent Compound: 7H-Benz[de]anthracen-7-one (Benzanthrone)
- Molecular Formula : C₁₇H₁₀O
- Molecular Weight : 230.27 g/mol
- Melting Point : 171–175°C
- Applications : Used in synthesizing vat and disperse dyes .
- Toxicity: Known to cause skin, respiratory, and neurological toxicity; mutagenic in mammalian cells .
- Environmental Presence : Detected in diesel fuel sediments and airborne particulates .
Key Differences :
- The methyl group in 4-methyl-benzanthrone increases molecular weight by ~14 g/mol and hydrophobicity (LogP: 4.36 vs. ~3.5 estimated for benzanthrone).
- Benzanthrone’s mutagenicity is attributed to its planar structure and electrophilic carbonyl group , while the methyl derivative’s toxicity profile remains less characterized.
Nitro-Substituted Derivative: 3-Nitrobenzanthrone (3NBA)
Comparison with 4-Methyl Derivative :
Halogenated Derivatives: 3-Bromo- and 3,9-Dibromobenzanthrone
Comparison :
- Unlike the methyl group, halogens may confer endocrine-disrupting activity .
Amino- and Piperazine-Functionalized Derivatives
- Examples: 3-[4-(2-Phenylethyl)piperazin-1-yl]-benzanthrone 3-[N-(4-Methoxybenzyl)amino]-benzanthrone
- Properties : These derivatives exhibit solvatochromism and strong fluorescence, making them suitable for optoelectronic applications .
- Synthesis : Achieved via nucleophilic substitution (e.g., bromine replacement with piperazine) .
Comparison :
- Functional groups like piperazine or methoxybenzylamino introduce hydrogen-bonding capacity, reducing hydrophobicity (vs. 4-methyl derivative) and enabling solvent-dependent emission shifts .
Physicochemical and Functional Comparison Table
Environmental and Analytical Relevance
Preparation Methods
General Synthetic Strategies
The synthesis of benzanthrone derivatives typically follows these key steps:
- Halogenation or nitration of benzanthrone to introduce reactive substituents at specific positions.
- Amination or condensation reactions to form amino or imino derivatives.
- Reduction or substitution to convert intermediates into target compounds.
- Purification by crystallization or chromatographic methods.
Although specific literature on 7H-Benz[de]anthracen-7-one, 4-methyl- is limited, analogous preparation methods for related benzanthrone derivatives provide a strong foundation for its synthesis.
Preparation Routes Relevant to 7H-Benz[de]anthracen-7-one, 4-methyl-
Starting Materials and Halogenation
- The synthesis often begins with benzanthrone or 3-bromobenzanthrone as the substrate.
- Halogenation (e.g., bromination) at specific positions (such as position 3 or 4) facilitates further substitution reactions.
- For example, 3-bromo-7H-benz[de]anthracen-7-one has been used as a key intermediate in many syntheses due to its enhanced reactivity compared to the parent benzanthrone.
Condensation and Amination Reactions
- Condensation of 3-aminobenzanthrone derivatives with aldehydes (e.g., anisaldehyde) forms imines, which can be reduced to amines using sodium borohydride.
- This two-step procedure allows the introduction of various substituents on the benzanthrone core, potentially including methyl groups at position 4 via appropriate aldehydes or alkylating agents.
- Phosphorus oxychloride-mediated condensation of primary amines with amides has also been reported to yield amidine derivatives of benzanthrone.
Methylation Approaches
- The introduction of a methyl group at the 4-position can be achieved through directed methylation reactions, such as Friedel-Crafts alkylation or via methyl-substituted precursors.
- Although direct methylation of benzanthrone is challenging due to its polycyclic aromatic structure, synthetic routes involving methyl-substituted starting materials or intermediates are plausible.
Purification Techniques
Detailed Research Findings and Data
Reaction Conditions and Yields
Comparative Analysis of Reaction Parameters
Summary Table of Preparation Methods for Benz[de]anthracen-7-one Derivatives
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Halogenation (Bromination) | Introduction of bromine at reactive positions (e.g., 3- or 4-position) | Activates molecule for further substitution | Requires careful control of conditions |
| Condensation with Aldehydes | Formation of imines followed by reduction to amines | Versatile for introducing substituents | Multi-step, sensitive to conditions |
| Friedel-Crafts Alkylation | Electrophilic aromatic substitution for methyl group introduction | Direct methylation possible | Regioselectivity challenges |
| Crystallization Purification | Use of benzene, ethanol, or acetone to purify products | Simple, effective | Solvent toxicity concerns |
Additional Notes
- Photophysical studies of benzanthrone derivatives indicate that substituents like methyl groups influence fluorescence and absorption properties, which underscores the importance of precise synthetic control.
- The synthesis of related compounds such as 3-methoxy-7H-benz[de]anthracen-7-one involves methanol treatment of bromo derivatives, suggesting potential routes for functional group transformations.
- Advanced characterization techniques including NMR, IR, mass spectrometry, and X-ray crystallography have been employed to confirm structures of synthesized benzanthrone derivatives.
Q & A
Q. What are the established synthetic routes for 4-methyl-7H-benz[de]anthracen-7-one, and how do reaction conditions influence yield?
The compound is synthesized via 1,2-addition of lithium acetylides to benzanthrone derivatives. A validated protocol involves reacting benzanthrone (1.0 mmol) with lithium acetylides (1.2 mmol) in tetrahydrofuran (THF) at -78°C, followed by acid-mediated cyclization. Key yield determinants include:
Q. Which spectroscopic techniques are most effective for confirming the structure of 4-methyl-7H-benz[de]anthracen-7-one?
Multi-modal characterization is essential:
- 1H/13C NMR : Aromatic protons (δ 8.2–9.1 ppm) and methyl groups (δ 2.6–2.8 ppm) are diagnostic. The carbonyl carbon appears at ~190 ppm in 13C NMR .
- IR spectroscopy : C=O stretch at ~1670 cm⁻¹ confirms the ketone moiety.
- Mass spectrometry : Molecular ion peak at m/z 244.287 (C18H12O) validates the molecular formula .
Q. What are the optimal chromatographic conditions for separating this compound from reaction byproducts?
Gas chromatography (GC) using DB-5MS columns (30 m × 0.25 mm ID, 0.25 µm film) with helium carrier gas (1.2 mL/min) provides baseline separation. Retention indices are calibrated against alkane standards. For HPLC, C18 reverse-phase columns with acetonitrile/water gradients (70:30 to 95:5 over 20 min) achieve >95% purity .
Q. What key safety protocols are required for handling 4-methyl-7H-benz[de]anthracen-7-one in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Emergency measures : Eye wash stations and emergency showers must be accessible. Acute toxicity (H302) and respiratory irritation (H335) risks necessitate strict exposure controls .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties (e.g., logP, boiling point) across studies?
Contradictory data (e.g., logP values ranging from 4.36 to 4.7) arise from measurement techniques (experimental vs. computational). To reconcile:
Q. What computational approaches predict the environmental behavior of this compound, such as its Henry's Law constant?
Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., PSA = 17.07 Ų, logP = 4.36) with environmental parameters. For Henry's Law constants (KH), group contribution methods estimate gas/water partitioning. Experimental validation via gas-stripping techniques is recommended .
Q. How does the introduction of methyl groups affect the photophysical properties compared to the parent benzanthrone?
The methyl substituent induces hyperchromic shifts in UV-Vis spectra due to enhanced π-conjugation. Time-dependent density functional theory (TD-DFT) calculations predict a red shift of ~15 nm in absorption maxima. Experimental validation via fluorescence spectroscopy is critical .
Q. What strategies mitigate toxicity risks during in vivo studies involving this compound?
Q. How can researchers validate the purity of synthesized derivatives using orthogonal analytical methods?
Combine:
Q. What mechanistic insights explain the regioselectivity of acetylide addition in benz[de]anthracenone synthesis?
Density functional theory (DFT) calculations reveal that the C-4 position is electrophilic due to resonance stabilization of the intermediate. Kinetic control at low temperatures (-78°C) favors 1,2-addition over competing pathways. Isotopic labeling studies (e.g., D2O quenching) can validate proposed mechanisms .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
